molecular formula C24H26N4O B2586338 6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877778-13-7

6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2586338
CAS No.: 877778-13-7
M. Wt: 386.499
InChI Key: VISSUSHVPCNZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with substituents influencing pharmacological activity. This molecule features:

  • A benzyl group at position 4.
  • 2,5-Dimethyl and 3-phenyl substitutions on the pyrazolo-pyrimidine scaffold.
  • A 2-methoxyethylamine moiety at position 5.

Properties

IUPAC Name

6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-17-21(16-19-10-6-4-7-11-19)23(25-14-15-29-3)28-24(26-17)22(18(2)27-28)20-12-8-5-9-13-20/h4-13,25H,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISSUSHVPCNZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCCOC)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure, characterized by a fused pyrazole and pyrimidine ring system, along with various substituents, suggests potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C24_{24}H26_{26}N4_{4}O
  • Molecular Weight : 386.499 g/mol
  • InChIKey : VISSUSHVPCNZPF-UHFFFAOYSA-N

The compound's structure includes a benzyl group and a methoxyethyl chain, which may influence its solubility and interaction with biological targets.

Biological Activity

The biological activity of this compound has not been extensively documented in current literature. However, related compounds in the pyrazolo[1,5-a]pyrimidine class have shown various pharmacological effects:

  • Kinase Inhibition : Many pyrazolo[1,5-a]pyrimidines are known for their ability to inhibit kinase activity, which is crucial in cancer therapy and other diseases.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Certain analogs have demonstrated anti-inflammatory properties.

While specific mechanisms for this compound remain unclear, the presence of functional groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
7-(4-Aminophenyl)-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidineStructureStrong kinase inhibition
7-(3-Aminophenyl)-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidineStructureExhibits anti-inflammatory properties
7-Benzyl-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidineStructurePotentially more lipophilic due to fluorination

The unique substitution pattern of this compound may confer distinct biological activities compared to its analogs.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Key structural analogs and their substituent variations are summarized below:

Compound Name R6 R7 Substitution Molecular Weight (g/mol) Biological Target/Activity Reference ID
6-Benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Target) Benzyl N-(2-Methoxyethyl) 428.50* Not explicitly reported -
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) 3-(4-Methoxy-2-methylphenyl) N,N-bis(2-Methoxyethyl) 467.56 CRF1 receptor antagonist (reduces anxiety/alcohol intake)
N-sec-Butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine H N-sec-Butyl 294.40 Not reported
3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 5,6-Dimethyl N-(Pyridin-2-ylmethyl) 347.41 Anti-mycobacterial activity (MIC ~0.5–2 µM)
2-Ethyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 2-Ethyl N-(Pyridin-2-ylmethyl) 345.41 Not reported

*Calculated using molecular formula (C27H29N5O).

Key Observations:

Substituent Position 6 : The benzyl group in the target compound differentiates it from MPZP (3-aryl substitution) and anti-mycobacterial analogs (5,6-dimethyl). Bulkier groups at R6 may enhance lipophilicity and receptor binding .

Position 7 Amine Modifications : The 2-methoxyethylamine in the target compound contrasts with MPZP’s bis(2-methoxyethyl) groups, which are critical for CRF1 receptor antagonism . Simpler amines (e.g., pyridinylmethyl) correlate with anti-infective activity .

Aromatic Substitutions : 3-Phenyl or 4-fluorophenyl groups are common across analogs, suggesting tolerance for diverse aryl groups in modulating target affinity .

CRF1 Receptor Antagonism:

MPZP demonstrates high affinity for CRF1 (IC50 < 10 nM), reducing stress-induced behaviors in rodent models . The target compound’s 2-methoxyethylamine group may retain partial CRF1 activity, but the absence of MPZP’s bis(2-methoxyethyl) and 4-methoxy-2-methylphenyl groups could reduce potency .

ADME/Tox Considerations:
  • MPZP : High molecular weight (467.56 g/mol) may limit blood-brain barrier penetration despite CRF1 CNS targets .
  • Target Compound : Lower molecular weight (428.50 g/mol) and benzyl group could improve bioavailability but require empirical validation.

Q & A

Q. What are the key synthetic strategies for synthesizing 6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis involves constructing the pyrazolo[1,5-a]pyrimidine core followed by functionalization at position 7. A common approach includes:

  • Core formation : Cyclization of substituted pyrazole and pyrimidine precursors under acidic or catalytic conditions (e.g., acetic acid or Pd catalysts) .
  • Substituent introduction : The benzyl and methoxyethyl groups are introduced via nucleophilic substitution or coupling reactions. For example, the methoxyethylamine moiety can be attached using carbodiimide coupling agents in anhydrous solvents like DMF .
  • Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) are critical for yield and purity. Ethanol or dichloromethane is often used for crystallization .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectroscopic and analytical techniques:

Technique Purpose Example Data
1H/13C NMR Confirm substituent positions and purityδ 2.35 (s, 3H, CH3), δ 3.45 (t, 2H, OCH2)
IR Spectroscopy Identify functional groups (e.g., C-N stretch at ~1600 cm⁻¹)Absorption bands at 1650–1700 cm⁻¹
Mass Spectrometry Verify molecular weight and fragmentation patterns[M+H]+ m/z 445.2
Melting Point Assess purity and crystalline structure118–120°C (literature comparison)

Q. What biological targets or mechanisms are associated with this compound?

Pyrazolo[1,5-a]pyrimidine derivatives are known to inhibit kinases (e.g., cyclin-dependent kinases) and induce apoptosis in cancer cells. The benzyl and methoxyethyl groups enhance lipophilicity, improving blood-brain barrier penetration for neurological targets .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity?

  • Parameter screening : Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst type (e.g., Pd vs. Cu) .
  • In-line monitoring : Employ HPLC or FTIR to track reaction progress and intermediate stability .
  • Purification : Gradient column chromatography (hexane:ethyl acetate) or recrystallization in ethanol/water mixtures .

Q. How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved?

  • Multi-technique validation : Cross-check 2D NMR (COSY, HSQC) to assign ambiguous signals .
  • Isotopic labeling : Use deuterated analogs to confirm proton environments in crowded spectral regions .
  • Computational modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ADF) .

Q. What structure-activity relationships (SARs) govern its biological activity?

  • Substituent effects :
    • Benzyl group : Enhances hydrophobic interactions with kinase ATP pockets .
    • Methoxyethyl chain : Improves solubility and reduces metabolic degradation .
  • Activity cliffs : Methyl groups at positions 2 and 5 reduce steric hindrance, increasing binding affinity .

Q. How can stability under experimental conditions (e.g., pH, temperature) be assessed?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–80°C) conditions. Monitor degradation via LC-MS .
  • Long-term storage : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .

Q. What computational methods predict binding modes with target enzymes?

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with CDK9 (PDB ID: 4BCF). The trifluoromethyl group in analogs shows strong van der Waals contacts .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

Q. How can reproducibility issues in biological assays (e.g., IC50 variability) be addressed?

  • Standardized protocols :
    • Use consistent cell passage numbers (≤20) and serum-free media during cytotoxicity assays .
    • Validate enzyme inhibition with positive controls (e.g., staurosporine for kinase assays) .
  • Data normalization : Express activity as % inhibition relative to vehicle-treated controls .

Q. What challenges arise during scale-up from milligram to gram quantities?

  • Continuous flow synthesis : Reduces side reactions and improves heat transfer compared to batch methods .
  • In-process controls (IPC) : Monitor intermediates with PAT (Process Analytical Technology) tools to ensure consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.